![molecular formula C24H24N6O B2987365 2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396812-43-3](/img/structure/B2987365.png)
2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide” is a complex organic molecule that contains several functional groups, including an indole ring, a pyrimidine ring, and a piperazine ring. These functional groups suggest that the compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex, with multiple rings and functional groups. The presence of an indole ring, a pyrimidine ring, and a piperazine ring suggests that the compound might have interesting electronic properties .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: β-Carboline Derivatives
The compound serves as a precursor in the synthesis of β-carboline derivatives . β-Carbolines are a class of compounds with a tricyclic indole system, known for their presence in various medicinal plants and their pharmacological activities. The base-promoted synthesis of fused β-carbolines involves a cascade reaction where the indole moiety of the compound plays a crucial role in the formation of these complex structures.
Medicinal Chemistry: TYK2 Inhibition
In medicinal chemistry, derivatives of this compound have been explored for their potential as TYK2 inhibitors . TYK2 is an enzyme involved in the signaling pathways of various cytokines. Inhibitors of TYK2 are sought after for their therapeutic potential in treating autoimmune diseases by modulating the immune response.
Biochemistry: α-Glucosidase Inhibition
Biochemically, the compound has been used to synthesize indolyl-1,2,4-oxidizable derivatives, which have shown promising results as non-competitive α-glucosidase inhibitors . These inhibitors can play a significant role in managing diabetes by controlling the breakdown of carbohydrates and thus the blood sugar levels.
Pharmacology: Fluorophore Development
In pharmacology, the compound’s derivatives have been utilized to develop fluorophores . These fluorophores exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for applications in OLED (Organic Light-Emitting Diode) technology.
Materials Science: OLED Materials
The development of fluorophores from this compound has implications in materials science, particularly in the creation of materials for OLED displays . The high quantum yield and thermal stability of these fluorophores make them suitable for use in display technologies that require robust and efficient light-emitting materials.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c31-24(14-18-16-25-21-9-5-4-8-20(18)21)28-22-15-23(27-17-26-22)30-12-10-29(11-13-30)19-6-2-1-3-7-19/h1-9,15-17,25H,10-14H2,(H,26,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEVIFGCTATSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

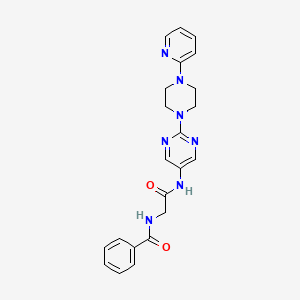
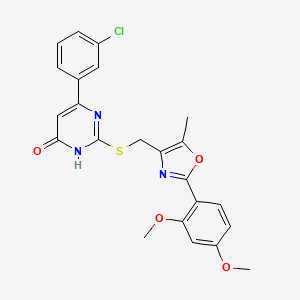
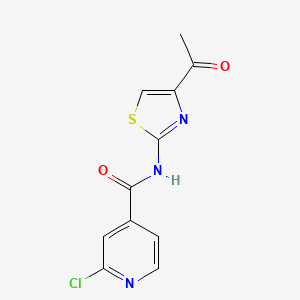
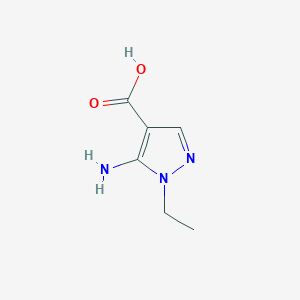

![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)
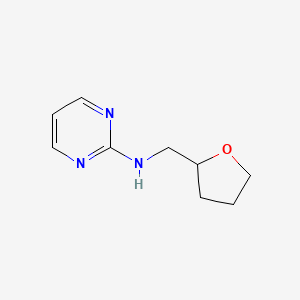
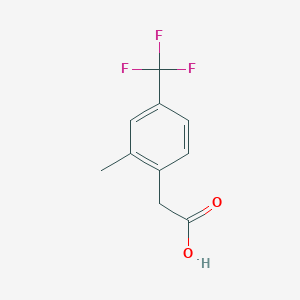
![Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate](/img/structure/B2987299.png)
![3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987300.png)


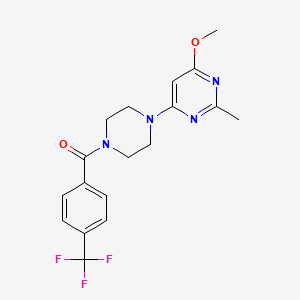
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2987305.png)